

# Application Notes and Protocols for Penflufen in Controlling *Rhizoctonia solani* in Potatoes

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## Compound of Interest

Compound Name: Penflufen

Cat. No.: B166974

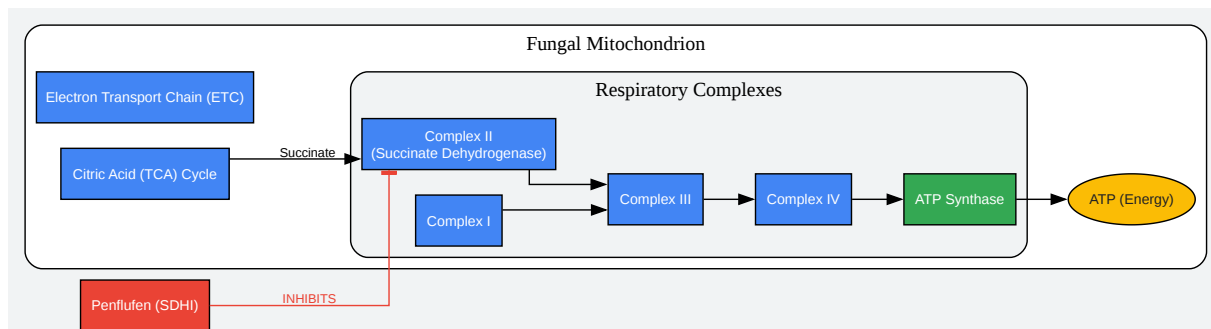
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## Introduction

**Penflufen** is a systemic, xylem-mobile fungicide belonging to the pyrazole-carboxamide chemical class.[1] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide, a Succinate Dehydrogenase Inhibitor (SDHI).[2][3][4] Its primary mode of action is the inhibition of the succinate dehydrogenase enzyme (Complex II) within the mitochondrial respiratory chain of fungi.[1][2][5] This disruption of the electron transport chain blocks cellular respiration and energy production, ultimately leading to the death of the fungal pathogen.[6][7] **Penflufen** has demonstrated high efficacy against *Rhizoctonia solani*, the causal agent of black scurf and stem and stolon canker in potatoes.[2][3][5][8] It is utilized as both a seed treatment and an in-furrow application to protect developing sprouts and daughter tubers.[4][9]

## Mechanism of Action

**Penflufen** specifically targets and blocks the function of the succinate dehydrogenase (SDH) enzyme complex in the fungal mitochondria. This enzyme is a critical component of both the citric acid cycle and the electron transport chain. By inhibiting SDH, **Penflufen** effectively halts the production of ATP, the cell's primary energy currency, leading to a fatal energy deficit in the fungus.[7] The S-(+)-enantiomer of **penflufen** has been shown to be significantly more active against *R. solani* than the R-(-)-enantiomer.[10]



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**Caption:** Penflufen's mode of action via inhibition of mitochondrial Complex II (SDH).

## Application Methods and Formulations

**Penflufen** is available in various formulations, primarily as a flowable concentrate for seed treatment (FS) or in-furrow application, and as a dry powder for seed treatment (DS).<sup>[2][6][9][11]</sup>

- **Seed Treatment:** Applied directly to potato seed tubers before or at planting. This method targets tuber-borne inoculum, which is a primary cause of Rhizoctonia damage.<sup>[11][12]</sup>
  - **Liquid Formulation (FS):** Typically applied as a spray over a roller table to ensure even coating of the seed tubers.<sup>[2]</sup>
  - **Dry Formulation (DS):** Applied at planting using a metered powder dispenser mounted on an automatic planter.<sup>[11][13]</sup>
- **In-Furrow Application:** Applied as a spray directly into the planting furrow. This method targets both seed-borne and soil-borne inoculum, protecting the seed piece, developing sprouts, and stolons.<sup>[3][5][9]</sup> The spray is typically directed in a 15-20 cm band just before the seed is covered.<sup>[3][14]</sup>

## Quantitative Data Summary

The efficacy of **Penflufen** in controlling *Rhizoctonia solani* has been quantified in numerous field trials. The data below is summarized from various studies.

Table 1: Efficacy of **Penflufen** Seed Treatment on *Rhizoctonia solani* (Black Scurf)

Treatment (Active Ingredient)	Application Rate	Disease Incidence (%) Reduction	Disease Severity (%) Reduction	Reference
Penflufen 240 FS	0.083% (tuber dip for 10 min)	73.7% (vs. 72.3% in control)	84.6% (vs. 54.5% in control)	[15]
Penflufen 240 FS	0.062% (tuber dip for 10 min)	65.4% (vs. 72.3% in control)	77.4% (vs. 54.5% in control)	[15]
Penflufen 240 FS	0.083%	89.9% (2010-11)	82.8% (2010-11)	[16][17]
Penflufen 240 FS	0.083%	92.5% (2011-12)	95.0% (2011-12)	[16][17]
Penflufen 240 FS	0.083%	64.7% (vs. 29.8% in control)	-	[18]
Emesto Prime DS (Penflufen)	1 kg/tonne of seed	100% (vs. 47% in control)	-	[13]

Note: Reduction percentages are calculated relative to the untreated control in the respective studies.

Table 2: Effect of **Penflufen** Seed Treatment on Potato Yield

Treatment (Active Ingredient)	Application Rate	Yield (t/ha)	Yield Increase vs. Control	Reference
Penflufen 240 FS	0.083% (tuber dip for 10 min)	27.69	15.2%	[15]
Penflufen 240 FS	0.062% (tuber dip for 10 min)	26.55	10.5%	[15]
Untreated Control	-	24.03	-	[15]
Penflufen 240 FS	0.083%	12.16	39.3%	[18]
Untreated Control	-	8.73	-	[18]
Penflufen FS & DS	20 g a.i./t seed	Increased gross yield	Data not specified	[2]

## Experimental Protocols

### Protocol 1: Isolation and Inoculum Production of *Rhizoctonia solani*

This protocol is essential for conducting controlled experiments to test fungicide efficacy.

- Isolation:
  - Collect potato tubers exhibiting symptoms of black scurf (dark, crusty sclerotia).[19]
  - Wash tubers to remove soil. Using a sterile scalpel, excise sclerotia along with a small piece of potato skin.[19]
  - Surface sterilize the excised pieces by immersing them in a 1.0% sodium hypochlorite solution for 30-60 seconds, followed by three rinses in sterile distilled water.[19]
  - Place the sterilized pieces onto Potato Dextrose Agar (PDA) medium in petri plates.

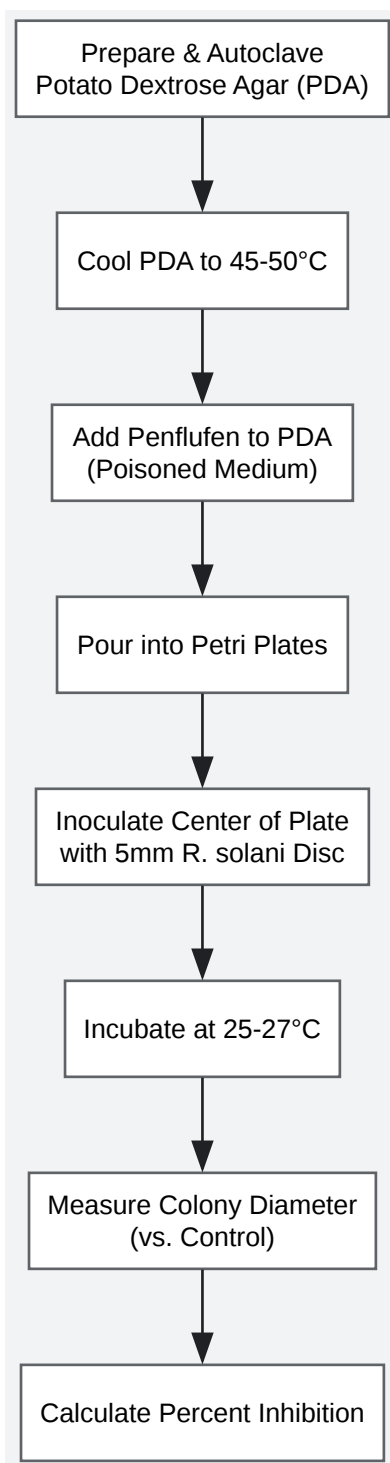
- Incubate plates at 25-27°C for 3-5 days.[19]
- Purification and Identification:
  - Purify the resulting fungal cultures using the hyphal tip technique.[19]
  - Identify the fungus as *R. solani* based on morphological characteristics, such as hyphae branching at right angles.[19]
- Inoculum Production:
  - For mass inoculum, prepare a substrate such as a barley grain + V8 juice mixture (1:1 w/v) or a wheat bran + water mixture (1:2 w/v).[20]
  - Sterilize the substrate in flasks by autoclaving.
  - Inoculate the sterile substrate with mycelial plugs from the purified *R. solani* PDA cultures.
  - Incubate the flasks at 25°C for 10-14 days to allow for complete colonization of the substrate.[20] This colonized substrate serves as the inoculum for soil infestation in pot or field experiments.

## Protocol 2: In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)

This laboratory method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of the pathogen.[21][22]

- Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.[22]
- Fungicide Amendment: Allow the molten PDA to cool to approximately 45-50°C. Add the desired concentration of **Penflufen** (or other test fungicides) to the medium. The concentration is calculated based on the active ingredient (a.i.).[22] Mix thoroughly and pour the amended PDA into sterile petri plates. Plates with PDA but no fungicide serve as the control.
- Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing, pure culture of *R. solani*. [22]

- Incubation: Place the mycelial disc, mycelium-side down, in the center of both the fungicide-amended (poisoned) and control plates.[\[22\]](#)
- Data Collection: Incubate the plates at 25-27°C until the fungal colony in the control plate has reached the edge of the plate. Measure the radial growth of the fungal colony in all plates.
- Analysis: Calculate the percent inhibition of mycelial growth for each fungicide concentration using the formula:
  - Percent Inhibition =  $[(C - T) / C] * 100$
  - Where: C = Average diameter of the colony in the control plate, T = Average diameter of the colony in the treated plate.



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**Caption:** Workflow for the 'Poisoned Food Technique' to test fungicide efficacy in vitro.

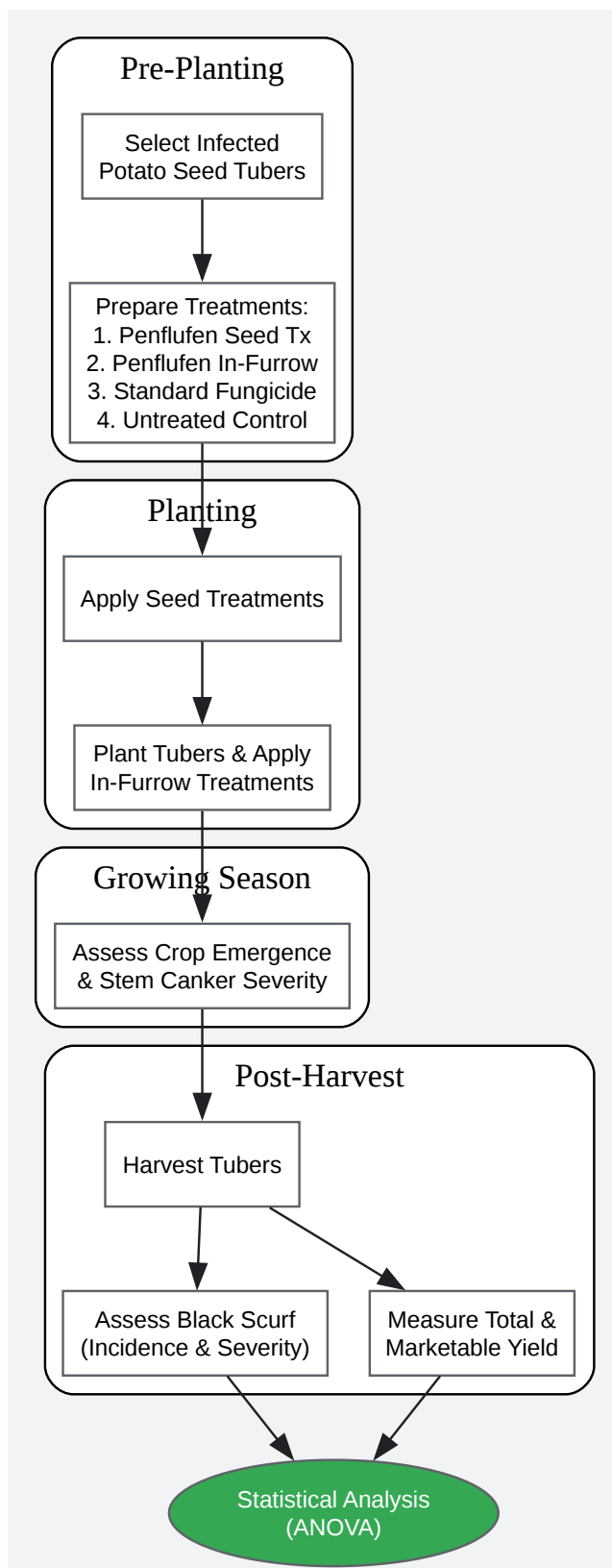
## Protocol 3: Field Efficacy Trial

This protocol outlines the steps for evaluating **Penflufen**'s performance under field conditions.

- Site Selection and Preparation: Choose a field with a history of *Rhizoctonia solani* or use artificially infested soil to ensure disease pressure. Prepare the field according to standard potato cultivation practices.
- Experimental Design: Use a randomized complete block design (RCBD) with at least four replications. Plots should be of a standard size (e.g., 4 rows x 10 meters).
- Seed Source: Use certified potato seed tubers (e.g., cv. Kufri Bahar) known to be infected with *R. solani* to test efficacy against seed-borne inoculum.[\[15\]](#)
- Treatments:
  - T1: Untreated Control (infected seed).
  - T2: **Penflufen** Seed Treatment (e.g., 20g a.i./tonne of seed or 0.083% dip).[\[2\]](#)[\[15\]](#)
  - T3: **Penflufen** In-Furrow Application (e.g., 4.0-5.5 mL/100m of row).[\[3\]](#)[\[5\]](#)
  - T4: Commercial Standard Fungicide (e.g., Pencycuron).[\[2\]](#)
- Application and Planting:
  - For seed treatments, apply the fungicide to the tubers as per the formulation's instructions (spray or powder coating) before planting.[\[2\]](#)[\[11\]](#)
  - For in-furrow treatments, apply the fungicide spray into the furrow during the planting operation.[\[3\]](#)
  - Plant all treated and untreated seed tubers at a consistent depth and spacing.
- Assessments:
  - Crop Emergence: Count the number of emerged plants at regular intervals after planting.[\[2\]](#)
  - Stem Canker: At 40-60 days after planting, carefully excavate a set number of plants per plot and assess the severity of canker on underground stems and stolons.



- Harvest Assessments: At crop maturity, harvest the tubers from the central rows of each plot.
- Disease Incidence & Severity: Assess a random sample of 100-200 tubers per plot for the presence and surface area coverage of black scurf sclerotia. Disease severity can be rated on a 0-5 scale.[\[15\]](#)
- Yield: Measure the total tuber weight per plot and grade tubers by size to determine marketable yield.[\[2\]](#)[\[18\]](#)
- Data Analysis: Analyze the collected data (emergence rates, disease incidence/severity, yield) using Analysis of Variance (ANOVA) and a mean separation test (e.g., Duncan's Multiple Range Test) to determine significant differences between treatments.[\[2\]](#)



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**Caption:** Experimental workflow for a field trial evaluating **Penflufen**'s efficacy.

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